molecular formula C11H11BrFNO2 B3165770 2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide CAS No. 903173-03-5

2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide

Cat. No. B3165770
CAS RN: 903173-03-5
M. Wt: 288.11 g/mol
InChI Key: RYRJTSAYADFACJ-UHFFFAOYSA-N
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Description

“2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide” is a chemical compound with the molecular formula C16H19BrFNO2. It has an average mass of 356.230 Da and a monoisotopic mass of 355.058319 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl group through an acetamide linkage .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), has been developed. This synthesis method could indicate the type of chemical processes and applications related to the synthesis of complex organic compounds, including "2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide" (Qiu et al., 2009).

Environmental Impact and Toxicology

  • The environmental concentrations, toxicology, and impact of 2,4,6-Tribromophenol, a widely produced brominated phenol, were reviewed. This reflects the environmental aspect of research related to brominated and fluorinated compounds, indicating the importance of studying their environmental fate and toxic effects (Koch & Sures, 2018).

Novel Applications in Sensing and Detection

  • Research on fluorescent chemosensors based on 4-Methyl-2,6-diformylphenol for detecting various analytes highlights the potential application of complex organic compounds in the development of sensitive and selective detection methods for environmental, biological, and chemical analyses (Roy, 2021).

Pharmacology and Drug Development

  • The pharmacological properties and therapeutic potential of Thymol, a natural monoterpene phenol, were reviewed, showcasing the extensive research into the biological activities and potential pharmaceutical applications of phenolic compounds. This might parallel the research interest in studying the pharmacological activities of "this compound" for potential therapeutic applications (Nagoor Meeran et al., 2017).

properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-9-5-7(13)1-4-10(9)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRJTSAYADFACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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